[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
Description
[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic small-molecule compound featuring a 5-bromofuran-2-carboxylate core linked to a (3-methylphenyl)carbamoyl group via a methyl ester bridge. Its synthesis involves a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and a phenylboronic acid derivative, followed by hydrolysis and subsequent carbamoylation steps . Characterization via ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry confirms its structural integrity .
Properties
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-9-3-2-4-10(7-9)16-13(17)8-19-14(18)11-5-6-12(15)20-11/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWALDLXMBCWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves the reaction of 5-bromofuran-2-carboxylic acid with [(3-methylphenyl)carbamoyl]methyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like tetrahydrofuran, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The brominated furan ring and the carbamoyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The compound’s closest structural analogues include:
Key Observations:
- Core Structure Impact: The bromofuran core in the target compound confers distinct electronic and steric properties compared to macrolide-based analogues (e.g., A2, C1).
- Carbamoyl Substituents : The 3-methylphenyl carbamoyl group is shared between the target compound and analogue A2. However, its placement on a bromofuran versus a macrolide results in divergent bioactivities: the former targets bacterial virulence, while the latter disrupts parasitic proliferation .
- Synthetic Flexibility : Suzuki coupling allows modular substitution on the furan ring (e.g., nitro, methoxy, or halogen groups in ’s compounds 1–3), enabling fine-tuning of antibacterial potency .
Physicochemical Properties
- Solubility and Bioavailability: The bromofuran core’s hydrophobicity may reduce aqueous solubility compared to macrolides, which benefit from glycosidic sugars (e.g., cladinose in azithromycin) .
- Stability : The ester linkage in the target compound is prone to hydrolysis under physiological conditions, whereas macrolide analogues exhibit greater metabolic stability due to their polyketide backbone .
Biological Activity
[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including mechanisms of action, biological activity, and relevant case studies, to provide a comprehensive overview of this compound's biological relevance.
Chemical Structure and Properties
The compound features a furan ring substituted with a bromine atom and a carbamoyl group attached to a methylphenyl moiety. This structure is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom enhances halogen bonding, potentially increasing the compound's affinity for these targets, which may lead to various pharmacological effects .
Anti-inflammatory and Anticancer Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory and anticancer activities. For instance, derivatives have shown promising results in inhibiting matrix metalloproteinases (MMPs), which are implicated in cancer progression and inflammatory diseases. The IC50 values for some related compounds were reported as low as 14.6 µM against MMP-13, suggesting potential for therapeutic applications .
Table 1 summarizes the IC50 values of various related compounds against MMP-13:
| Compound | IC50 (µM) |
|---|---|
| Compound A | 91 |
| Compound B | 105 |
| Compound C | 14.6 |
Selectivity Profile
The selectivity of this compound against other MMPs has also been evaluated. Compounds derived from this scaffold demonstrated varying degrees of selectivity, which is crucial for minimizing side effects in therapeutic applications .
Synthesis and Optimization
Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity and solubility. Modifications include altering the substitution patterns on the furan nucleus and the phenyl ring, which significantly impacted the inhibitory activity against MMPs .
In Vivo Studies
In vivo studies have indicated that certain derivatives maintain their efficacy while exhibiting reduced toxicity profiles compared to their predecessors. For example, modifications that enhance hydrophilicity have been shown to improve solubility without compromising biological activity .
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal that the presence of a bromine atom in this compound contributes uniquely to its biological profile. Compounds like [(3-Methylphenyl)carbamoyl]methyl 5-chlorofuran-2-carboxylate or [(3-Methylphenyl)carbamoyl]methyl 5-fluorofuran-2-carboxylate exhibit different reactivities and biological activities due to variations in halogen bonding capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
